molecular formula C18H19ClN2O2S B2707620 N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride CAS No. 1215575-46-4

N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride

Cat. No. B2707620
CAS RN: 1215575-46-4
M. Wt: 362.87
InChI Key: JTRXSTWNDBUFGJ-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride, also known as ISA-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This sulfonamide derivative has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride involves its ability to bind to the ATP-binding site of CK2, thereby preventing the enzyme from phosphorylating its downstream targets. This results in a disruption of cellular signaling pathways that are regulated by CK2, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Additionally, N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for use in the development of new therapeutics.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride is its selectivity for CK2, which allows for the specific targeting of this enzyme in laboratory experiments. Additionally, N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride has been shown to have low toxicity and good bioavailability, making it a safe and effective tool for use in various assays. However, one limitation of N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride is its relatively low potency compared to other CK2 inhibitors, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research involving N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride. Additionally, N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride may have potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Further studies are needed to fully elucidate the mechanisms of action and potential therapeutic applications of this promising compound.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride involves the reaction of 4-isopropylphenylamine with isoquinoline-5-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound in its hydrochloride salt form.

Scientific Research Applications

N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride has been extensively studied for its potential applications in scientific research. One of its primary uses is as a tool for studying the role of protein kinases in cellular signaling pathways. Specifically, N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride has been shown to selectively inhibit the activity of a protein kinase known as CK2, which has been implicated in a variety of cellular processes including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S.ClH/c1-13(2)14-6-8-16(9-7-14)20-23(21,22)18-5-3-4-15-12-19-11-10-17(15)18;/h3-13,20H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRXSTWNDBUFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride

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